Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate
Overview
Description
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate is an organic compound that is often used as an intermediate in organic synthesis. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate typically involves the reaction of 4-piperidylcarboxylate with iodomethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidylcarboxylates, while reduction reactions can produce different reduced derivatives.
Scientific Research Applications
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-4-iodoaniline: A similar compound used in organic synthesis.
tert-Butyl 4-iodophenylcarbamate: Another related compound with similar reactivity.
Uniqueness
Iodomethyl n-tert-butoxycarbonyl-4-piperidylcarboxylate is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(iodomethyl) piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAIEQLTPJUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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